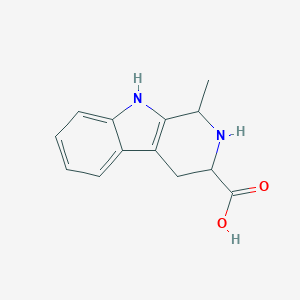

Tetrahydroharman-3-carboxylic acid

Overview

Description

Tetrahydroharman-3-carboxylic acid is a harmala alkaloid . It is also known as 1-Methyl-1,2,3,4-Tetrahydropyrido [3,4-b]indole-3-carboxylic acid .

Synthesis Analysis

The synthesis of Tetrahydroharman-3-carboxylic acid involves several biological studies including cytotoxicity and insecticidal activities of harmine derivatives, isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation . In addition, it has been used in the cytotoxic evaluation of 1,3-di- and 1,3,9-trisubstituted β-carbolines .Molecular Structure Analysis

The molecular structure of Tetrahydroharman-3-carboxylic acid was drawn using MarvinSketch software, and the geometry of each compound and their respective radicals (anion and cation) were optimized using DFT method with B3LYP functional and 6–31+G (d, p) basis set .Chemical Reactions Analysis

Tetrahydroharman-3-carboxylic acid has been studied for its antioxidant activities. The in vitro study showed high hydrogen peroxide scavenging activity . DFT analysis indicates that it could scavenge free radicals through the SET-PT mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of Tetrahydroharman-3-carboxylic acid can be found in various chemical databases .Scientific Research Applications

Synthesis of Biological Molecules

Tetrahydroharman-3-carboxylic acid: is used as a reactant in the synthesis of various biological molecules. It plays a crucial role in the formation of harmine derivatives, which are known for their cytotoxic and insecticidal activities . This compound is also involved in the synthesis of isoquinolines and β-carbolines, as well as 3-deazapurines through oxidative decarboxylation processes .

Antioxidant Activity Studies

This compound has been studied for its antioxidant properties. In vitro studies using H2O2, ABTS, FRAP, and PR tests have been conducted to determine its efficacy in scavenging free radicals . These studies are essential for understanding the potential of Tetrahydroharman-3-carboxylic acid in mitigating oxidative stress-related diseases.

Neurological Research

1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: has been implicated in eosinophilia-myalgia syndrome associated with L-tryptophan ingestion . Research in this area is significant for understanding the neurological impact of this compound and its metabolites.

Cytotoxic Evaluation

The compound is used in evaluating the cytotoxicity of 1,3-di- and 1,3,9-trisubstituted β-carbolines . These evaluations are crucial for drug development, especially in the search for new cancer therapies.

Molecular Docking and Dynamics

Tetrahydroharman-3-carboxylic acid: is part of computational studies involving molecular docking and dynamics to design new molecules with potential biological effects . These studies help in predicting the interaction of the compound with various biological targets.

Development of Bioactive Small Molecules

As a bioactive small molecule, 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is used in chemical biology research to develop new therapeutic agents . Its role in the biosynthesis of tryptophan derivatives is particularly noteworthy.

Mechanism of Action

Target of Action

The primary targets of Tetrahydroharman-3-carboxylic acid are myeloperoxidase receptors . Myeloperoxidase is an enzyme that plays a crucial role in the immune response, particularly in the process of phagocytosis .

Mode of Action

Tetrahydroharman-3-carboxylic acid interacts with its targets through hydrogen and van der Waals bonds . This interaction results in the inhibition of myeloperoxidase, which can lead to a decrease in the production of reactive oxygen species and an overall reduction in oxidative stress .

Biochemical Pathways

The compound’s action affects the oxidative stress pathway . By inhibiting myeloperoxidase, Tetrahydroharman-3-carboxylic acid reduces the production of reactive oxygen species, which are key players in oxidative stress . This can have downstream effects on various cellular processes, including inflammation and cell death .

Result of Action

The molecular and cellular effects of Tetrahydroharman-3-carboxylic acid’s action include a reduction in oxidative stress, which can protect cells from damage . Additionally, the compound’s inhibition of myeloperoxidase could potentially impact immune responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tetrahydroharman-3-carboxylic acid. For instance, the compound has been found in various fruits, with citrus fruits exhibiting the highest content . This suggests that dietary intake could influence the levels of the compound in the body . .

Future Directions

properties

IUPAC Name |

1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,7,11,14-15H,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPHXNBLQCSEIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401023900 | |

| Record name | 1-Methyl-tetrahydro-beta-carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Tetrahydroharman-3-carboxylic acid | |

CAS RN |

5470-37-1 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydroharman-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroharman-3-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-tetrahydro-beta-carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

290 °C | |

| Record name | (1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of Tetrahydroharman-3-carboxylic acid in organic synthesis?

A1: Tetrahydroharman-3-carboxylic acid demonstrates promising utility as a ligand in the development of novel nanocatalysts. Specifically, it has been successfully employed to functionalize Fe3O4 nanoparticles, facilitating the immobilization of Lanthanum (La) []. This La-THH-CO2H@Fe3O4 nanocomposite exhibited high catalytic efficiency in synthesizing various heterocyclic compounds, including 5-substituted 1H-tetrazoles, 1-substituted 1H-tetrazoles, and tetrazolopyrimidine derivatives via multicomponent reaction pathways [].

Q2: Has Tetrahydroharman-3-carboxylic acid been identified in any food products?

A2: Yes, Tetrahydroharman-3-carboxylic acid was recently identified in various types of vinegar during a comprehensive metabolomic analysis []. Notably, this study marked the first reported instance of detecting both Tetrahydroharman-3-carboxylic acid and harmalan in vinegar samples [].

Q3: Beyond its catalytic potential, does Tetrahydroharman-3-carboxylic acid contribute to the sensory profile of food products?

A3: While research on the specific sensory impact of Tetrahydroharman-3-carboxylic acid is limited, it's worth noting that it was discovered alongside other taste-active compounds in vinegar []. The study identified various diketopiperazines and linear dipeptides, known contributors to different taste attributes, for the first time in vinegar, suggesting a potential role for Tetrahydroharman-3-carboxylic acid in the overall sensory experience []. Further investigation is needed to ascertain its specific taste contribution.

Q4: Is there any historical context for the study of Tetrahydroharman-3-carboxylic acid in beverages?

A4: Yes, previous research in Japan investigated the presence and potential impact of Tetrahydroharman-3-carboxylic acid in sake, a traditional Japanese rice wine. Studies focused on identifying and characterizing compounds contributing to off-flavors or undesirable taste profiles in sake, highlighting the importance of understanding the role of such compounds [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)

![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)

![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)